molecular formula C18H14ClNO B1454315 6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160253-43-9

6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1454315
CAS No.: 1160253-43-9
M. Wt: 295.8 g/mol
InChI Key: XINBKQXTKABPQW-UHFFFAOYSA-N
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Description

CAS Registry Number and Alternative Designations

The compound is registered under two primary CAS numbers: 7143-75-1 and 1160253-43-9 . The dual registry reflects variations in supplier nomenclature or synthetic pathways. Alternative designations include:

  • 6-Methyl-2-(p-tolyl)quinoline-4-carbonyl chloride (emphasizing the para-substituted toluyl group).
  • 4-Quinolinecarbonyl chloride, 6-methyl-2-(4-methylphenyl)- (inverting the substituent order).
  • MFCD03421141 (a supplier-specific identifier).

These synonyms underscore the compound’s structural features while adhering to different naming conventions. For example, “p-tolyl” explicitly denotes the para-methyl substitution on the phenyl ring, whereas “4-methylphenyl” uses positional numbering.

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₁₄ClNO confirms the presence of 18 carbon, 14 hydrogen, 1 chlorine, 1 nitrogen, and 1 oxygen atom. The molecular weight is calculated as follows:
$$
\text{Weight} = (12.01 \times 18) + (1.008 \times 14) + 35.45 + 14.01 + 16.00 = 295.76 \, \text{g/mol}
$$
This matches experimental values (295.77 g/mol) reported in supplier specifications. The chlorine atom contributes significantly to the compound’s polarity, influencing its solubility in organic solvents like dichloromethane or tetrahydrofuran.

Isomeric Considerations and Substituent Positionality

Isomerism in this compound arises from variations in substituent positions on both the quinoline core and the phenyl ring:

  • Quinoline Ring Substitution :
    • Moving the methyl group from position 6 to 7 or 8 would yield distinct regioisomers. For example, 7-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride (CAS 103914-62-1) differs only in the quinoline methyl position.
    • Substituting the carbonyl chloride at position 2 instead of 4 would alter the electronic properties and reactivity.
  • Phenyl Ring Substitution :
    • Replacing the 4-methyl group with 2-methyl (ortho) or 3-methyl (meta) creates positional isomers. For instance, 6-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride (CAS 1160253-39-3) and 6-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride (CAS 1160253-41-7) are structural analogs with divergent steric and electronic profiles.
Isomer CAS Number Substituent Position
6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride 7143-75-1 Quinoline-6, Phenyl-4
6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride 1160253-39-3 Quinoline-6, Phenyl-2
7-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride 103914-62-1 Quinoline-7, Phenyl-4

Properties

IUPAC Name

6-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-11-3-6-13(7-4-11)17-10-15(18(19)21)14-9-12(2)5-8-16(14)20-17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINBKQXTKABPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801202005
Record name 6-Methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160253-43-9
Record name 6-Methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a compound belonging to the quinoline family, which is known for its diverse biological activities. This compound, characterized by its unique structure, has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C16H14ClN
  • Molecular Weight : Approximately 285.74 g/mol

The presence of the carbonyl chloride functional group enhances its reactivity, making it a suitable candidate for various synthetic applications and biological interactions.

Antimicrobial Activity

Quinoline derivatives are well-documented for their antimicrobial properties. Studies indicate that this compound exhibits significant antibacterial and antifungal activities. The compound's mechanism involves disrupting cellular processes in microorganisms, leading to cell death.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

Recent research highlights the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cell Line IC50 (µM) Mechanism of Action
MCF-75.94Induction of apoptosis via p53 pathway
A5497.21Cell cycle arrest at G1 phase

The compound has been shown to induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors, leading to increased cell death in cancerous cells.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules:

  • Enzyme Inhibition : The compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.
  • Cell Signaling Pathways : It modulates key signaling pathways involved in inflammation and cancer progression, such as the NF-kB and MAPK pathways.
  • Gene Expression Regulation : The compound influences gene expression related to apoptosis and cell cycle regulation.

Case Studies

Several studies have explored the biological activity of quinoline derivatives, including this compound:

  • Study on Anticancer Properties :
    • Researchers evaluated the cytotoxic effects on MCF-7 cells, revealing an IC50 value of 5.94 µM, indicating significant potency compared to standard chemotherapeutics like Doxorubicin (IC50 = 6.18 µM) .
  • Antimicrobial Efficacy Investigation :
    • A series of tests against various bacterial strains demonstrated effective inhibition at low concentrations, highlighting its potential as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural and Substituent Variations

Quinoline-4-carbonyl chlorides exhibit diverse properties based on substituent type and position. Below is a comparative analysis with structurally related compounds:

6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride (CAS 1160253-31-5)
  • Substituents : 6-methyl, 2-(5-methylfuryl)
  • Molecular Weight : 285.72 g/mol
  • Key Differences : The 5-methylfuryl group introduces an electron-rich heteroaromatic ring, enhancing π-conjugation compared to the 4-methylphenyl group in the target compound. This may increase reactivity in photochemical applications or alter solubility in polar solvents.
2-Phenylquinoline-4-carboxyl Chloride
  • Substituents : 2-phenyl
  • Historical studies show this compound forms carbamides with melting points up to 232°C, suggesting higher crystallinity than methyl-substituted analogs .
2-(4-(Dimethylamino)styryl)-6-substituted Quinoline-4-carbonyl Chlorides (5a,b)
  • Substituents: 6-substituted (e.g., methyl, chloro), 2-(4-dimethylaminostyryl)
  • Synthesis: Prepared via thionyl chloride reflux with quinoline carboxylic acids, similar to the target compound’s synthesis .
  • Reactivity : The styryl group enhances conjugation, enabling applications in fluorescent probes or optoelectronic materials. Derivatives like 4-formylphenyl esters (6a,b) demonstrate utility in polymer chemistry .
6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl Chloride
  • Substituents : 6-chloro, 2-(3-methoxyphenyl)
  • Key Differences : The electron-withdrawing chloro group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic substitution compared to methyl-substituted analogs. The methoxy group contributes to solubility in aprotic solvents .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications
6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride 6-Me, 2-(4-MePh) N/A N/A Intermediate for esters/amides
6-Methyl-2-(5-methylfuryl)quinoline-4-carbonyl chloride 6-Me, 2-(5-Me-furyl) 285.72 N/A High-purity lab reagent
2-Phenylquinoline-4-carboxyl chloride 2-Ph N/A 215–232 Carbamide synthesis
6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride 6-Cl, 2-(3-MeOPh) N/A N/A Academic research (electronic effects)

Physicochemical Properties

  • Melting Points : Substituent polarity and symmetry influence melting points. For instance, 2-phenyl derivatives exhibit higher melting points (215–232°C) due to efficient crystal packing , while furyl-substituted analogs may have lower melting points due to reduced symmetry .
  • Solubility: Methyl and methoxy groups enhance solubility in nonpolar solvents, whereas chloro and carbonyl groups increase polarity, favoring dichloromethane or DMF .

Preparation Methods

Synthesis of Quinoline-4-carboxylic Acid Derivative

One of the common approaches to synthesize quinoline-4-carboxylic acid derivatives involves the Pfitzinger reaction, which utilizes isatin and ketones under basic conditions to yield quinoline-4-carboxylic acids. This method is favored due to its simplicity and minimal by-product formation. For example, reacting isatin with a substituted ketone (such as a methylphenyl ketone) under reflux in strong alkaline media results in the formation of 2-(4-methylphenyl)quinoline-4-carboxylic acid, the precursor to the target compound.

Step Reagents/Conditions Outcome
Reaction of isatin with 4-methylphenyl ketone Strong alkaline conditions, reflux Formation of 2-(4-methylphenyl)quinoline-4-carboxylic acid

This method allows for variation in substituents, accommodating aliphatic and aromatic groups, which is critical for tailoring the chemical properties of the quinoline derivatives.

Conversion to 6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl Chloride

The quinoline-4-carboxylic acid derivative is then converted to the corresponding acid chloride using halogenating agents. The choice of halogenating agent and reaction conditions significantly affects yield and purity.

Common halogenating agents include:

  • Thionyl chloride (SOCl₂)
  • Phosphorus oxychloride (POCl₃)
  • Phosphorus trichloride (PCl₃)

The reaction is typically carried out in chlorinated or aromatic solvents such as methylene dichloride, chloroform, or toluene, under controlled temperature (often around 40-45°C) to avoid decomposition.

Halogenating Agent Solvent Temperature Notes
Thionyl chloride Methylene dichloride/toluene 40-45°C Commonly used, efficient conversion
Phosphorus oxychloride Methylene dichloride/toluene 40-45°C Preferred for better control and yield
Phosphorus trichloride Methylene dichloride/toluene 40-45°C Less commonly used

After halogenation, the acid chloride is isolated and purified for further use.

Process Optimization and Industrial Feasibility

A patent (WO2010122576A1) related to similar quinoline derivatives describes an improved process for preparing intermediates structurally related to 6-methyl-2-(4-methylphenyl)quinoline derivatives. The process emphasizes:

  • Hydrolysis of nitrile precursors in the presence of mineral acids (sulfuric acid, hydrochloric acid) at elevated temperatures (80-120°C) to yield carboxylic acid intermediates.
  • Conversion of these acids to acid chlorides using phosphorus oxychloride in mixed solvents.
  • Subsequent condensation reactions to form target compounds.

This process highlights the importance of reaction temperature control, choice of solvent, and halogenating agent to maximize yield and purity, which are directly applicable to the preparation of this compound.

Summary Table of Preparation Steps

Step Number Description Reagents/Conditions Key Points
1 Quinoline-4-carboxylic acid synthesis Isatin + 4-methylphenyl ketone, strong base, reflux Pfitzinger reaction; yields quinoline acid precursor
2 Hydrolysis of nitrile intermediate (alternative route) Mineral acid (H₂SO₄/HCl), water, 80-120°C Converts nitrile to acid intermediate
3 Conversion to acid chloride Thionyl chloride or POCl₃, solvents (methylene dichloride/toluene), 40-45°C Halogenation step; generates acid chloride functional group
4 Isolation and purification Cooling, filtration, washing Ensures high purity of acid chloride

Research Findings and Notes

  • The Pfitzinger method is preferred for synthesizing quinoline-4-carboxylic acids due to its simplicity and low by-product formation.
  • The carbonyl chloride group at the 4-position is highly reactive, facilitating further chemical transformations.
  • Handling precautions are necessary since acid chlorides are irritants and reactive; reactions should be conducted under controlled conditions with appropriate safety measures.
  • Industrial processes optimize reaction parameters such as temperature, solvent choice, and halogenating agent to improve yield and reduce impurities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Carboxylic Acid Formation : React the precursor quinoline-4-carboxylic acid derivative (e.g., 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid) with a suitable acid catalyst.

Acyl Chloride Formation : Treat the carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. Excess SOCl₂ is removed via inert gas purging .
Key Considerations : Optimize reaction time (typically 2–4 hours) and temperature (80–90°C) to avoid side reactions like over-chlorination.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and absence of impurities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
  • X-ray Crystallography : For unambiguous structural determination, employ SHELXL/SHELXS software for refinement .

Q. What safety precautions are necessary for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
  • Storage : Store in a tightly sealed container under dry, inert conditions (argon/nitrogen atmosphere) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the electron-withdrawing acyl chloride group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The carbonyl chloride moiety enhances electrophilicity, facilitating reactions with nucleophiles (e.g., amines, alcohols).

  • Experimental Design :

Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., aniline vs. ethanol) using HPLC or UV-Vis spectroscopy.

Computational Analysis : Perform DFT calculations to map electron density distribution and predict reactive sites .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Challenges : Low solubility in common solvents (e.g., DCM, THF) and hygroscopicity.
  • Solutions : Use mixed solvents (e.g., DCM:hexane) for slow evaporation. Employ synchrotron radiation for high-resolution data collection if crystal quality is poor .

Q. How can liquid chromatography-mass spectrometry (LC-MS) be optimized to quantify this compound in complex matrices?

  • Methodological Answer :

  • Column Selection : Use a C18 reversed-phase column with a mobile phase of acetonitrile/water (0.1% formic acid).
  • Ionization Mode : Electrospray ionization (ESI) in positive mode for enhanced sensitivity.
  • Validation : Assess linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and matrix effects using spike-and-recovery tests .

Physical and Chemical Properties

PropertyValueSource
Molecular Weight325.81 g/mol (calc.)
ReactivityElectrophilic at C-4
StabilityHydrolyzes in moisture

Key Research Gaps and Future Directions

  • Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction time and improve yield.
  • Biological Screening : Investigate antiproliferative activity against cancer cell lines, leveraging quinoline’s known bioactivity .
  • Environmental Impact : Study degradation pathways using advanced oxidation processes (AOPs) to assess ecotoxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

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